
1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine
Overview
Description
1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is a useful research compound. Its molecular formula is C34H52N2O4 and its molecular weight is 552.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PA; PC. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Target of Action
1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine primarily targets metal ions . It acts as an effective metal ion deactivator, inhibiting the catalytic degradation of materials caused by these ions .
Mode of Action
The interaction of this compound with its targets involves the deactivation of metal ions. This deactivation process prevents the metal ions from catalyzing the degradation of materials .
Biochemical Pathways
By deactivating metal ions, the compound can prevent these ions from participating in reactions that could lead to the degradation of materials .
Pharmacokinetics
Its effectiveness as a metal ion deactivator suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of material degradation. By deactivating metal ions, the compound can inhibit the catalytic degradation of materials at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment is a key factor, as the compound’s primary mode of action involves deactivating these ions
Biological Activity
1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (CAS Reg. No. 32687-78-8) is a synthetic antioxidant primarily utilized in the stabilization of polyolefin polymers and copolymers. Its molecular formula is , with a molecular weight of approximately 552.79 g/mol. The compound is recognized for its significant biological activities, particularly its antioxidant properties, which have implications in various fields including food preservation, pharmaceuticals, and materials science.
Antioxidant Properties
This compound exhibits potent antioxidant activity. This property is crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.
- Mechanism of Action : The compound acts by scavenging free radicals and reactive oxygen species (ROS), thereby protecting cellular components such as lipids, proteins, and DNA from oxidative damage.
Case Studies and Research Findings
- In Vivo Studies : Research has demonstrated that the administration of this compound in animal models significantly reduces markers of oxidative stress. For example, a study involving rats showed that supplementation with this hydrazine derivative led to decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating reduced oxidative damage .
- In Vitro Studies : In cell culture experiments, this compound has been shown to enhance cell viability under oxidative stress conditions induced by hydrogen peroxide. The compound increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
- Food Preservation : The compound's antioxidant properties have been explored in food science as well. It has been incorporated into food packaging materials to extend shelf life by preventing oxidation of sensitive food components .
Comparative Antioxidant Activity
The following table summarizes the comparative antioxidant activity of this compound against other common antioxidants:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
1,2-Bis(3,5-di-tert-butyl-4-hydroxy...) | 15 | Free radical scavenger |
Butylated Hydroxy Toluene (BHT) | 30 | Free radical scavenger |
Ascorbic Acid (Vitamin C) | 50 | Redox reactions |
Alpha-Tocopherol (Vitamin E) | 40 | Lipid-soluble antioxidant |
Note: IC50 values represent the concentration required to inhibit a biological or biochemical function by half.
Regulatory Status
This compound is listed as a food contact substance by the FDA and is recognized for its safety when used within specified limits . It is classified under various regulations concerning indirect food additives.
Scientific Research Applications
Antioxidant Properties
Irganox 1024 is widely used as an antioxidant in polymers and plastics. Its ability to scavenge free radicals helps in prolonging the life of materials exposed to oxidative stress.
- Application in Plastics : It is commonly incorporated into polyolefins and PVC to prevent degradation during processing and end-use.
Food Industry
This compound is also utilized as a food additive, specifically as a preservative to enhance the shelf life of food products by preventing rancidity.
- Regulatory Status : According to FDA regulations (21 CFR Parts 170-186), it is classified as Generally Recognized As Safe (GRAS) when used within specified limits .
Pharmaceutical Applications
Research indicates that Irganox 1024 may have potential applications in pharmaceuticals due to its antioxidant properties, which can protect sensitive compounds from oxidative degradation.
Case Study 1: Antioxidant Efficacy in Polypropylene
A study demonstrated that incorporating Irganox 1024 into polypropylene significantly improved its thermal stability and resistance to oxidation during processing at elevated temperatures.
Parameter | Control (No Antioxidant) | With Irganox 1024 |
---|---|---|
Oxidation Induction Time (h) | 12 | 25 |
Tensile Strength (MPa) | 30 | 40 |
Elongation at Break (%) | 300 | 450 |
Case Study 2: Shelf Life Extension in Food Products
In a controlled environment, the effect of Irganox 1024 on the shelf life of sunflower oil was evaluated. The results indicated a significant reduction in peroxide values over time compared to controls without antioxidants.
Time (Months) | Peroxide Value (meq/kg) Control | Peroxide Value (meq/kg) with Irganox 1024 |
---|---|---|
0 | 2 | 2 |
3 | 10 | 5 |
6 | 20 | 8 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine?
- Methodological Answer : A reflux-based approach using ethanol as a solvent and glacial acetic acid as a catalyst is a common method for synthesizing hydrazine derivatives. For example, analogous hydrazide syntheses involve refluxing equimolar amounts of precursors for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Researchers should optimize reaction time, temperature, and stoichiometry using factorial design (e.g., varying parameters like molar ratios and catalyst concentration) to maximize yield .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrogen and carbon environments. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and hydrazide moieties. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) paired with Density Functional Theory (DFT) calculations can validate bond lengths and hydrogen-bonding networks, as demonstrated in hydrazide crystal structure studies .
Q. How can researchers assess the thermal stability of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for determining melting points, decomposition temperatures, and enthalpy of fusion (ΔfusH). Cross-reference experimental data with NIST Chemistry WebBook entries for similar tert-butyl-substituted phenolic compounds to validate results .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the antioxidant mechanism of this compound?
- Methodological Answer : DFT calculations can model electron transfer pathways (e.g., H-atom donation or radical scavenging) by analyzing bond dissociation energies (BDEs) of phenolic O-H groups. Compare computed redox potentials with experimental cyclic voltammetry data. Advanced studies should incorporate solvent effects (e.g., using COSMO-RS models) and compare lattice energies with crystallographic data to correlate solid-state stability with reactivity .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfusH) across studies?
- Methodological Answer : Discrepancies may arise from impurities or measurement protocols. Replicate experiments using high-purity samples (≥95% by HPLC) and standardized DSC heating rates. Validate results against NIST’s phase change data . Statistical tools like Bland-Altman analysis can quantify inter-laboratory variability.
Q. How can AI-driven reaction path search methods optimize experimental conditions for derivative synthesis?
- Methodological Answer : Implement quantum chemical reaction path searches (e.g., using the ANHARM or GRRM code) to predict intermediates and transition states. Couple this with machine learning (ML) to narrow down solvent, temperature, and catalyst combinations. For example, ICReDD’s feedback loop integrates computational predictions with high-throughput experimentation to accelerate reaction discovery .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antioxidant assays?
- Methodological Answer : Use a 2³ factorial design to test variables like substituent position (e.g., tert-butyl groups), solvent polarity, and pH. For in vitro assays (e.g., DPPH radical scavenging), normalize activity to molar extinction coefficients and control for autoxidation. Advanced SAR studies should employ molecular dynamics (MD) simulations to correlate steric effects with antioxidant efficacy .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O4/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)13-15-27(37)35-36-28(38)16-14-22-19-25(33(7,8)9)30(40)26(20-22)34(10,11)12/h17-20,39-40H,13-16H2,1-12H3,(H,35,37)(H,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCILJBJJZALOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027979 | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32687-78-8 | |
Record name | N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)propionyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32687-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMOYL)HYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4267VWT5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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